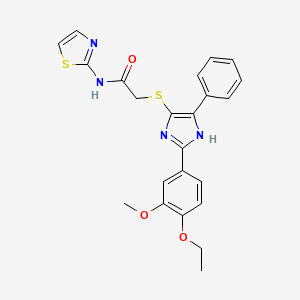![molecular formula C14H13ClN4O2S2 B2362341 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797561-47-7](/img/structure/B2362341.png)
7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a useful research compound. Its molecular formula is C14H13ClN4O2S2 and its molecular weight is 368.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Scientific Research
Serotonin 5-HT6 Receptor Antagonism
- A study by Ivachtchenko et al. (2013) explored a range of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, including compounds structurally related to the given chemical. These compounds were found to exhibit antagonist activity at serotonin 5-HT6 receptors, which are a target for therapeutic intervention in various central nervous system (CNS) disorders. The study highlighted that specific structural modifications, like substituting the methyl group at position 5 with a phenyl or thiophen-2-yl substituent, influenced the antagonist activity. This research contributes to the understanding of the pharmacophore model for developing effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
Synthesis and Structure-Activity Relationships
- The synthesis and study of the structure-activity relationships (SAR) of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines were reported in research by Ivachtchenko et al. (2011). This study focused on understanding how the nature and position of substituents in these compounds affect their receptor antagonistic activity, contributing to the design of more effective drug candidates (Ivachtchenko et al., 2011).
Chemical Synthesis and Analysis
- Research by Chimichi et al. (1996) delved into the chemistry of substituted pyrazolo[1,5-a]pyrimidines, which includes compounds similar to the one . They investigated the reaction mechanisms and outcomes of various synthetic approaches, contributing to the broader understanding of pyrazolo[1,5-a]pyrimidine chemistry. This research is pivotal for developing new synthetic methods and understanding the reactivity of such compounds (Chimichi et al., 1996).
特性
IUPAC Name |
11-(5-chlorothiophen-2-yl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-9-6-13-16-7-10-8-18(5-4-11(10)19(13)17-9)23(20,21)14-3-2-12(15)22-14/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWHJJFUDJRPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
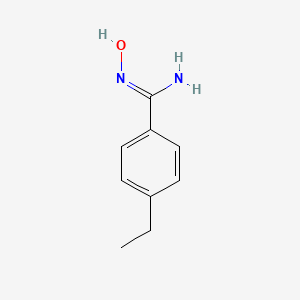

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)
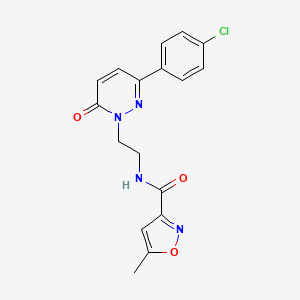
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
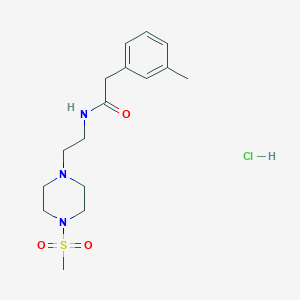
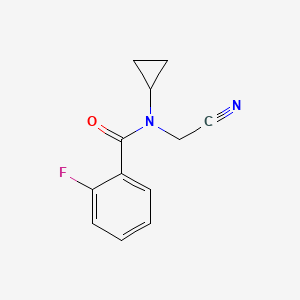

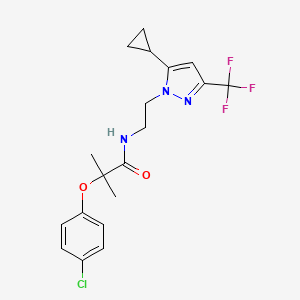
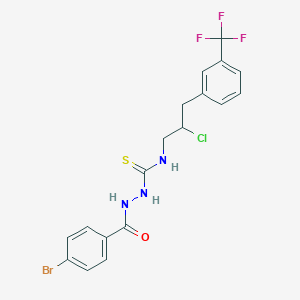
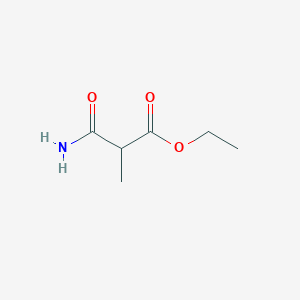
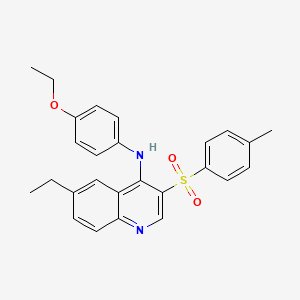
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)
